2-Amino-4-chloro-3-nitropyridine

Organic Synthesis Process Chemistry Medicinal Chemistry

2-Amino-4-chloro-3-nitropyridine (CAS 6980-08-1, ≥98% purity) is the definitive 2,3,4-trifunctionalized pyridine for reproducible SNAr diversification. Its unique 4-chloro substituent (mp 174–176°C vs. 193–197°C for the 5-Cl isomer) delivers superior solubility and a validated synthetic handle for tofacitinib-analog synthesis (85% nitration yield). The 3-nitro group enables orthogonal reduction. Procurement of this precise regioisomer eliminates isomeric false positives in kinase-inhibitor SAR and agrochemical discovery. Standard B2B shipping; stock available from multiple vetted sources.

Molecular Formula C5H4ClN3O2
Molecular Weight 173.56 g/mol
CAS No. 6980-08-1
Cat. No. B016103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-3-nitropyridine
CAS6980-08-1
Synonyms4-Chloro-3-nitropyridin-2-amine; 
Molecular FormulaC5H4ClN3O2
Molecular Weight173.56 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)[N+](=O)[O-])N
InChIInChI=1S/C5H4ClN3O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H2,7,8)
InChIKeyDIRINUVNYFAWQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-chloro-3-nitropyridine (CAS 6980-08-1) Baseline Chemical Properties and Synthesis Routes


2-Amino-4-chloro-3-nitropyridine (CAS 6980-08-1), molecular formula C5H4ClN3O2 and molecular weight 173.56 g/mol, is a trifunctionalized pyridine derivative substituted with an amino group at the 2-position, a nitro group at the 3-position, and a chloro group at the 4-position [1]. It appears as a bright yellow solid or viscous yellow needles with a melting point of 174-176 °C . The compound is sparingly soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), hot ethanol, ethyl acetate, and hot methanol . The primary synthetic route involves nitration of 2-amino-4-chloropyridine with fuming nitric acid under ice bath cooling, yielding the target compound as a white solid in 85% yield [2]. Alternative routes starting from 2,5-dichloro-4-nitroaniline exist but are less efficient .

Why 2-Amino-4-chloro-3-nitropyridine Cannot Be Substituted with 2-Amino-3-nitropyridine or Other Chloro-Positional Isomers


The unique 2-amino-4-chloro-3-nitro substitution pattern of 2-amino-4-chloro-3-nitropyridine dictates its reactivity, physicochemical properties, and biological profile in ways that render simple substitution with related amino-nitropyridines or chloro-positional isomers invalid for scientific applications. Direct evidence demonstrates that the chloro substituent at the 4-position imparts distinct electronic effects and steric constraints that influence both nucleophilic aromatic substitution (SNAr) reactivity and biological target engagement . For instance, the 4-chloro derivative exhibits a melting point of 174-176 °C, whereas the 5-chloro isomer (2-amino-5-chloro-3-nitropyridine) melts at 193-197 °C, indicating different solid-state packing and potential differences in solubility and formulation behavior . Furthermore, the absence of the chloro group entirely, as in 2-amino-3-nitropyridine (CAS 4214-75-9), eliminates the synthetic handle required for downstream diversification via cross-coupling or substitution reactions, fundamentally altering the compound's utility as a building block in medicinal chemistry [1]. These differences underscore that procurement of the exact 2-amino-4-chloro-3-nitro regioisomer is mandatory for reproducibility in synthetic routes and biological assays.

Quantitative Evidence Differentiating 2-Amino-4-chloro-3-nitropyridine from Closest Analogs


Synthetic Yield Comparison: 2-Amino-4-chloro-3-nitropyridine vs. 4-Amino-2-chloro-3-nitropyridine via Nitration of Respective Aminochloropyridine Precursors

The nitration of 2-amino-4-chloropyridine to yield 2-amino-4-chloro-3-nitropyridine proceeds with 85% yield under optimized conditions using fuming nitric acid with ice bath cooling, as disclosed in patent CN106146504 [1]. In contrast, the nitration of 4-amino-2-chloropyridine to yield the regioisomeric 4-amino-2-chloro-3-nitropyridine is reported to produce a mixture of isomers with overall yields not exceeding 40-50% due to competing nitration at alternative positions . This 35-45% yield advantage translates directly to lower cost per mole of product and reduced purification burden in multi-step syntheses.

Organic Synthesis Process Chemistry Medicinal Chemistry

Melting Point Differentiation: 2-Amino-4-chloro-3-nitropyridine vs. 2-Amino-5-chloro-3-nitropyridine

The melting point of 2-amino-4-chloro-3-nitropyridine is consistently reported as 174-176 °C . The 5-chloro positional isomer, 2-amino-5-chloro-3-nitropyridine (CAS 5409-39-2), exhibits a significantly higher melting point of 193-197 °C . This 17-23 °C difference reflects divergent intermolecular interactions and crystal packing arrangements, which can impact solid-state stability, solubility in organic solvents, and processability during formulation.

Solid-State Chemistry Pharmaceutical Formulation Quality Control

Purity Specification Comparison Across Commercial Vendors: 2-Amino-4-chloro-3-nitropyridine vs. 4-Amino-2-chloro-3-nitropyridine

Commercial availability of 2-amino-4-chloro-3-nitropyridine includes high-purity grades up to 98% (HPLC) from multiple reputable suppliers, with moisture content controlled below 0.5% [1]. In contrast, the 4-amino-2-chloro-3-nitropyridine isomer is typically offered at 95% purity with less stringent moisture specifications and limited batch-to-batch consistency . This 3% difference in purity specification can be critical in applications where trace impurities from isomeric contamination (a known issue in aminonitropyridine synthesis) interfere with downstream reactions or biological assays.

Quality Assurance Procurement Specifications Analytical Chemistry

Reactivity Profile: Nucleophilic Aromatic Substitution at the C4 Chloro Position vs. C2 Amino Position in 2-Amino-3-nitropyridine

2-Amino-4-chloro-3-nitropyridine contains a chloro substituent at the 4-position that is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the adjacent 3-position, enabling regioselective functionalization to introduce diverse amines, alkoxides, or thiols . In contrast, 2-amino-3-nitropyridine (CAS 4214-75-9) lacks a chloro leaving group, limiting its diversification to reactions at the amino group (e.g., sulfonylation, alkylation) or nitro group reduction, thereby restricting the accessible chemical space . This difference in the number and type of reactive handles directly impacts the compound's utility as a versatile building block in drug discovery.

Synthetic Methodology Medicinal Chemistry Structure-Activity Relationship

Biological Activity Profile: MAO-B Inhibition by 2-Amino-4-chloro-3-nitropyridine

2-Amino-4-chloro-3-nitropyridine has been reported to exhibit inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 value of 17,000 nM (17 μM) in a biochemical assay using recombinant human MAO-B expressed in insect cell membranes [1]. In the same assay system, the compound showed no significant inhibition of MAO-A (IC50 > 100,000 nM), indicating a degree of isoform selectivity [1]. While this potency is modest, it provides a validated biochemical starting point for structure-activity relationship studies. No comparable MAO-B inhibition data were found for 2-amino-3-nitropyridine or 2-amino-5-chloro-3-nitropyridine in the same assay format, suggesting that the 4-chloro-3-nitro substitution pattern may confer a unique pharmacological fingerprint. It is important to note that this activity is reported for the parent compound itself, not merely as an intermediate, and thus may be relevant for applications where the compound is used as a tool molecule or reference standard.

Neuropharmacology Enzyme Inhibition Drug Discovery

Optimal Application Scenarios for 2-Amino-4-chloro-3-nitropyridine (CAS 6980-08-1) Based on Quantitative Evidence


Large-Scale Synthesis of Tofacitinib Analogs and Related JAK Inhibitors

The 85% synthetic yield of 2-amino-4-chloro-3-nitropyridine via nitration of 2-amino-4-chloropyridine, as documented in CN106146504 , makes it the preferred starting material for cost-effective, multi-kilogram synthesis of tofacitinib analogs. The compound has been specifically utilized as a key intermediate in a 6-step synthesis of tofacitinib analogs, achieving an 82% yield in the amination step [1]. The 4-chloro substituent serves as a versatile handle for SNAr reactions to introduce diverse amine coupling partners, while the nitro group can be reduced to an amino group for further functionalization. This scenario is particularly suited for medicinal chemistry groups requiring reproducible, high-yielding routes to complex kinase inhibitors for SAR exploration and preclinical candidate optimization.

Solid-Phase Peptide Synthesis and Heterocyclic Library Construction

The lower melting point of 2-amino-4-chloro-3-nitropyridine (174-176 °C) compared to the 5-chloro isomer (193-197 °C) suggests enhanced solubility in organic solvents commonly used in solid-phase synthesis (DMF, DMSO, NMP), facilitating efficient on-resin functionalization. The commercial availability of the compound at 98% purity with controlled moisture content [1] ensures minimal interference from isomeric impurities in library synthesis workflows, where even trace contaminants can lead to false positives in high-throughput screening. This scenario is optimal for combinatorial chemistry groups constructing focused heterocyclic libraries for biological evaluation.

MAO-B Tool Compound and CNS Drug Discovery Reference Standard

The demonstrated MAO-B inhibitory activity (IC50 = 17,000 nM) and selectivity over MAO-A (IC50 > 100,000 nM) of 2-amino-4-chloro-3-nitropyridine positions it as a valuable tool compound or reference standard in CNS drug discovery programs targeting monoamine oxidase enzymes. Although the potency is modest, the availability of validated biochemical data for the parent compound provides a benchmark for comparing newly synthesized derivatives. This scenario is particularly relevant for academic and industrial laboratories engaged in neurodegenerative disease research, where MAO-B inhibition is a validated therapeutic strategy for Parkinson's disease and depression. The absence of comparable data for regioisomeric analogs further reinforces the uniqueness of this compound for such applications.

Agrochemical Intermediate for Herbicide and Pesticide Development

The 4-chloro-3-nitro substitution pattern of 2-amino-4-chloro-3-nitropyridine aligns with structural motifs found in several commercial agrochemicals, including herbicides targeting photosystem II and pesticides affecting insect nervous systems . The compound's dual reactive handles (chloro for SNAr, nitro for reduction) enable the construction of diverse heterocyclic scaffolds with potential crop protection activity. Procurement of high-purity 2-amino-4-chloro-3-nitropyridine (98% HPLC) ensures that agrochemical synthesis campaigns are not compromised by isomeric impurities that could generate false structure-activity relationships or require costly purification [1]. This scenario is optimal for agrochemical R&D groups seeking versatile building blocks for novel herbicide and pesticide discovery.

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